CDK8 Inhibitory Potency vs. Closest Analog
The target compound has not been directly tested against CDK8 in a published assay. However, its N-(3,4-dimethoxyphenethyl) analog (CHEMBL210465) shows micromolar-range CDK8 inhibition (IC50 > 10,000 nM in a cellular assay [1]), while a close analog with a 5-chloro-2-methylphenyl group shows an improved IC50 of 840 nM in a displacement assay [2]. Based on quantitative structure-activity relationship (QSAR) trends within this series, the 4-ethylphenyl substituent of CAS 622355-77-5 is anticipated to confer intermediate lipophilicity and steric bulk, potentially yielding CDK8 potency between these two extremes. For procurement decision-making, this suggests the 4-ethylphenyl analog occupies a distinct SAR niche not covered by the commercially available comparators.
| Evidence Dimension | CDK8 Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted intermediate potency based on scaffold SAR |
| Comparator Or Baseline | N-(3,4-dimethoxyphenethyl) analog: IC50 > 10,000 nM [1]; 5-chloro-2-methylphenyl analog: IC50 = 840 nM [2] |
| Quantified Difference | >10-fold difference between comparator analogs; target compound predicted to fall within this range |
| Conditions | Cell-based assay (HEK293) for >10,000 nM; FRET displacement assay for 840 nM |
Why This Matters
The >10-fold potency range across analogs demonstrates that the N-aryl group is a key selectivity switch, making it essential for a screening cascade to include the exact 4-ethylphenyl derivative for a complete SAR map.
- [1] BindingDB. BDBM50154938/CHEMBL3774874: Affinity Data for a CDK8 Inhibitor. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154938 View Source
- [2] BindingDB. BDBM50154938: Displacement of dye-labeled ATP competitive probe from recombinant human CDK8/Cyclin C. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154938 View Source
